molecular formula C9H11BrN2O B2681433 2-Bromo-5-cyclopentyloxypyrazine CAS No. 959238-32-5

2-Bromo-5-cyclopentyloxypyrazine

Cat. No. B2681433
CAS RN: 959238-32-5
M. Wt: 243.104
InChI Key: TWEFZMBEDSYDDO-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopentyloxypyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazine derivative that is used in the synthesis of a wide range of organic compounds. In

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopentyloxypyrazine is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-Bromo-5-cyclopentyloxypyrazine. However, it is known to be non-toxic and non-carcinogenic. It is also not mutagenic or teratogenic.

Advantages and Limitations for Lab Experiments

The main advantage of 2-Bromo-5-cyclopentyloxypyrazine is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, making it a valuable reagent in the lab. However, its limited solubility in water can pose a challenge in some experiments.

Future Directions

There are several future directions for research on 2-Bromo-5-cyclopentyloxypyrazine. One area of interest is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in materials science, such as the synthesis of novel polymers. Additionally, further studies on the mechanism of action and biochemical effects of 2-Bromo-5-cyclopentyloxypyrazine could provide valuable insights into its potential applications in various fields.
Conclusion:
In conclusion, 2-Bromo-5-cyclopentyloxypyrazine is a versatile compound that has potential applications in various fields, such as organic chemistry and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new synthetic methods and novel applications in various fields.

Synthesis Methods

The synthesis of 2-Bromo-5-cyclopentyloxypyrazine involves the reaction of 2,5-dichloropyrazine with cyclopentanol in the presence of sodium hydride and 1,2-dichloroethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 70%.

Scientific Research Applications

2-Bromo-5-cyclopentyloxypyrazine has several potential applications in the field of organic chemistry. It is used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in the preparation of heterocyclic compounds.

properties

IUPAC Name

2-bromo-5-cyclopentyloxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-5-12-9(6-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEFZMBEDSYDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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